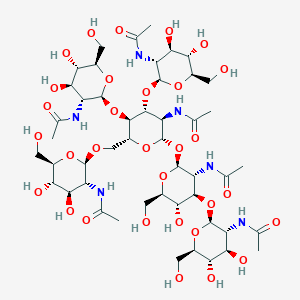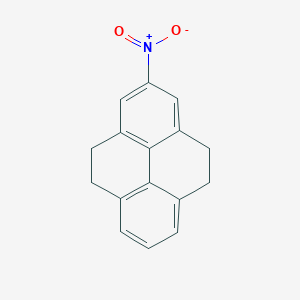
2-Nitro-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4,5,9,10-tetrahydropyrene, also known as NTHP, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. NTHP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
作用機序
The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood. However, it is believed that 2-Nitro-4,5,9,10-tetrahydropyrene can undergo photochemical reactions to form reactive intermediates that can interact with biological molecules such as DNA and proteins. This interaction can lead to the formation of DNA adducts and protein modifications, which can result in cellular damage and dysfunction.
生化学的および生理学的効果
2-Nitro-4,5,9,10-tetrahydropyrene has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can induce DNA damage and oxidative stress in cells. In vivo studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can cause liver damage and alter the expression of genes involved in metabolism and inflammation. However, the exact mechanisms and effects of 2-Nitro-4,5,9,10-tetrahydropyrene on biological systems are still under investigation.
実験室実験の利点と制限
One of the advantages of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its unique chemical properties, which make it a useful tool for studying the interaction between polycyclic aromatic hydrocarbons and biological molecules. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure 2-Nitro-4,5,9,10-tetrahydropyrene. However, one of the limitations of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its potential toxicity, which requires proper handling and disposal procedures.
将来の方向性
There are several future directions for the study of 2-Nitro-4,5,9,10-tetrahydropyrene. One direction is to further investigate the mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene and its effects on biological systems. Another direction is to develop new applications for 2-Nitro-4,5,9,10-tetrahydropyrene in fields such as material science and environmental science. Additionally, the development of new synthesis methods for 2-Nitro-4,5,9,10-tetrahydropyrene could lead to the production of novel derivatives with unique properties and applications.
Conclusion
In conclusion, 2-Nitro-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene is well-established, and it has been used in various scientific research fields such as material science, organic chemistry, and environmental science. The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood, but it has been shown to have both biochemical and physiological effects. 2-Nitro-4,5,9,10-tetrahydropyrene has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene involves the nitration of 2,3,6,7-tetrahydropyrene with nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization to obtain pure 2-Nitro-4,5,9,10-tetrahydropyrene. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene has been well-established and is widely used in scientific research.
科学的研究の応用
2-Nitro-4,5,9,10-tetrahydropyrene has been used in various scientific research fields such as material science, organic chemistry, and environmental science. In material science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a precursor for the synthesis of fluorescent dyes and polymers. In organic chemistry, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a building block for the synthesis of complex organic molecules. In environmental science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a model compound for the study of the fate and transport of polycyclic aromatic hydrocarbons in the environment.
特性
CAS番号 |
10549-22-1 |
|---|---|
製品名 |
2-Nitro-4,5,9,10-tetrahydropyrene |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-nitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |
InChIキー |
CMQCIMXGPDHCOA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
正規SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
その他のCAS番号 |
10549-22-1 |
同義語 |
2-NITRO-4,5,9,10-TETRAHYDROPYRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



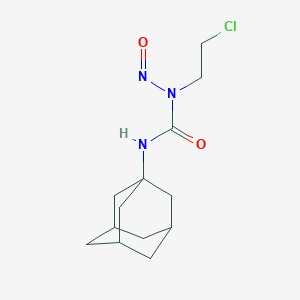
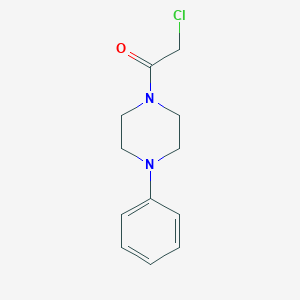
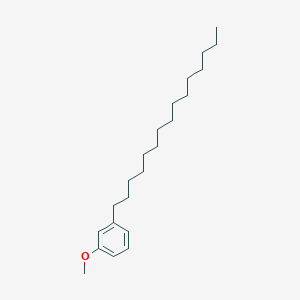

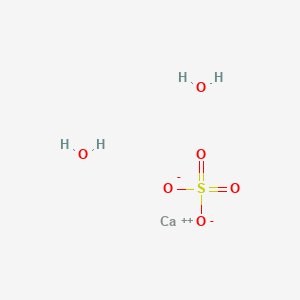
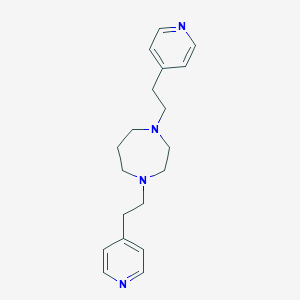
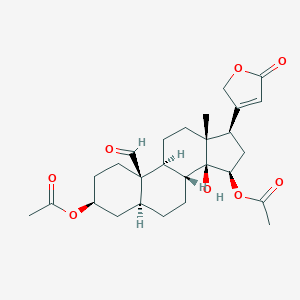
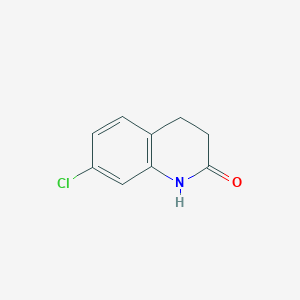



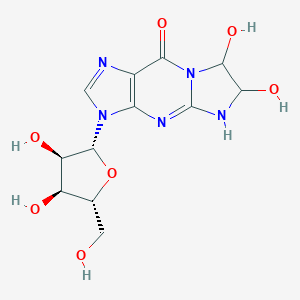
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
